Structural Differentiation from Phenethylamine-Derived NBOMe Compounds via Carbon Skeleton Architecture
(2-Methoxybenzyl)(2-methylcyclohexyl)amine possesses a saturated cyclohexyl core with a 2-methyl substituent, in contrast to the phenethylamine core characteristic of NBOMe series compounds such as 25B-NBOMe and 25H-NBOMe [1]. This fundamental carbon skeleton difference produces divergent predicted physicochemical properties: the target compound has a molecular weight of 233.35 g/mol and a topological polar surface area (tPSA) of 21.3 Ų, whereas 25B-NBOMe (a 2,5-dimethoxy-4-bromo-substituted phenethylamine derivative) has a molecular weight of 416.7 g/mol (HCl salt) and a substantially higher oxygen count due to the 2,5-dimethoxy substitution pattern on the phenyl ring [2]. While NBOMe compounds derive their potent 5-HT2A receptor binding (Ki = 1.01 nM for 25B-NBOMe; Ki = 1.19 nM for 25H-NBOMe) from the 2,5-dimethoxyphenethylamine pharmacophore combined with the N-2-methoxybenzyl moiety, the target compound lacks the 2,5-dimethoxy substitution pattern on the aromatic ring, resulting in a distinct pharmacophore profile [3].
| Evidence Dimension | Core carbon skeleton and predicted physicochemical parameters |
|---|---|
| Target Compound Data | Cyclohexyl core with 2-methyl substitution; MW 233.35 g/mol; tPSA 21.3 Ų; XLogP3 3.5; undefined stereocenters 2 |
| Comparator Or Baseline | 25B-NBOMe (2C-B-NBOMe): Phenethylamine core with 2,5-dimethoxy-4-bromo substitution; MW 416.7 g/mol (HCl salt); 25H-NBOMe: Phenethylamine core with 2,5-dimethoxy substitution; Ki 1.19 nM at 5-HT2A |
| Quantified Difference | Target compound: cyclohexyl scaffold vs. phenethylamine scaffold; MW difference of approximately 183.3 g/mol vs. 25B-NBOMe HCl salt; absence of 2,5-dimethoxy substitution; distinct stereochemical profile (two undefined stereocenters) |
| Conditions | Computed molecular properties from PubChem, ChemSpider, and vendor technical datasheets |
Why This Matters
This skeletal distinction means the compound cannot be substituted with NBOMe series compounds for applications requiring the arylcyclohexylamine scaffold or where phenethylamine-derived pharmacology is undesirable or confounding.
- [1] PubChem. (2024). Compound Summary for CID 2852239: N-[(2-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine. View Source
- [2] Bertin Bioreagent. (2024). 25B-NBOMe (hydrochloride) - CAT N°: 15723: Product Specifications. View Source
- [3] GLPBIO. (2024). 25H-NBOMe imine analog: Ki Values for 5-HT2A Receptor Binding. View Source
